molecular formula C21H19BrN2O3S B3506518 N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B3506518
M. Wt: 459.4 g/mol
InChI Key: SOGJLFIOHPHBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-582949, is a small molecule inhibitor that targets the protein tyrosine kinase 5 (PTK5). PTK5 is involved in various cellular processes, including cell migration, proliferation, and survival. BMS-582949 has been studied extensively for its potential use in cancer therapy and other diseases.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide targets PTK5, a non-receptor tyrosine kinase that is overexpressed in various cancers. PTK5 is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. This compound inhibits PTK5 by binding to its ATP-binding site, preventing its activity and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and survival by inducing apoptosis and cell cycle arrest. This compound also inhibits cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory effects in preclinical models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for use in scientific research. It is a small molecule inhibitor, which allows for easy administration and delivery in preclinical models. This compound also has a high specificity for PTK5, which reduces the potential for off-target effects. However, this compound has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. In addition, this compound has limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. Further preclinical studies are needed to evaluate its efficacy and safety in various cancer types and other diseases. In addition, the development of more potent and selective inhibitors of PTK5 may improve its therapeutic potential. The use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, may also be explored. Finally, the development of more efficient synthesis methods for this compound may improve its availability for scientific research.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied in preclinical models for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use in other diseases, such as fibrosis and inflammatory disorders.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-14-3-10-19(11-4-14)28(26,27)24-17-7-5-16(6-8-17)21(25)23-18-9-12-20(22)15(2)13-18/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGJLFIOHPHBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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